molecular formula C7H8ClNO B1602754 2-Chloro-5-(methoxymethyl)pyridine CAS No. 1016534-59-0

2-Chloro-5-(methoxymethyl)pyridine

Cat. No. B1602754
M. Wt: 157.6 g/mol
InChI Key: VVRPVKDXGLLBDP-UHFFFAOYSA-N
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Description

“2-Chloro-5-(methoxymethyl)pyridine” is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . It’s used in various applications, including as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of “2-Chloro-5-(methoxymethyl)pyridine” and similar compounds has been reported in several studies . For instance, one study reported a new synthesis method for 2-chloro-5-aminomethylpyridine . Another study reported the preparation of 2-chloro-5-methylpyridine in an airlift loop reactor .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(methoxymethyl)pyridine” is characterized by a pyridine ring substituted with a chlorine atom and a methoxymethyl group . The InChI code for this compound is 1S/C7H8ClNO/c1-10-5-7-3-2-6 (8)4-9-7/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-(methoxymethyl)pyridine” include a boiling point of 181-182 °C, a density of 1.193 g/mL at 25 °C, and a refractive index of n20/D 1.5260 .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Summary of the Application : “2-Chloro-5-(methoxymethyl)pyridine” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Intermediate for Insecticides

  • Summary of the Application : “2-Chloro-5-(methoxymethyl)pyridine” can be used as an intermediate in the preparation of insecticides .
  • Results or Outcomes : The end product of this process can be used in the preparation of insecticides .

3. Novel Process for Preparation

  • Summary of the Application : A novel process is described for the preparation of 2-chloro-5-chloromethylpyridine, starting from 6-hydroxynicotinic acid .
  • Methods of Application : 6-Hydroxynicotinic acid is reacted with an acid chloride to give 6-hydroxynicotinoyl chloride, which is then hydrogenated catalytically with hydrogen to give 6-hydroxynicotinaldehyde. This is then catalytically hydrogenated with hydrogen to give 2-hydroxy-5-hydroxymethylpyridin, which is then chlorinated to give the end product of formula I .
  • Results or Outcomes : The end product of this process is 2-chloro-5-chloromethylpyridine .

4. Intermediate for Insecticides

  • Summary of the Application : “2-Chloro-5-(methoxymethyl)pyridine” can be used as an intermediate in the preparation of insecticides .
  • Results or Outcomes : The end product of this process can be used in the preparation of insecticides .

5. Novel Process for Preparation

  • Summary of the Application : A novel process is described for the preparation of 2-chloro-5-chloromethylpyridine, starting from 6-hydroxynicotinic acid .
  • Methods of Application : 6-Hydroxynicotinic acid is reacted with an acid chloride to give 6-hydroxynicotinoyl chloride, which is then hydrogenated catalytically with hydrogen to give 6-hydroxynicotinaldehyde. This is then catalytically hydrogenated with hydrogen to give 2-hydroxy-5-hydroxymethylpyridin, which is then chlorinated to give the end product of formula I .
  • Results or Outcomes : The end product of this process is 2-chloro-5-chloromethylpyridine .

properties

IUPAC Name

2-chloro-5-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPVKDXGLLBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597368
Record name 2-Chloro-5-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(methoxymethyl)pyridine

CAS RN

1016534-59-0
Record name 2-Chloro-5-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(methoxymethyl)pyridine
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Synthesis routes and methods I

Procedure details

2.6 g (23.0 mmol) potassium tert-butylate are dissolved in 50 ml THF. 3.0 g (20.9 mmol) (6-chloropyridin-3-yl)methanol are added and the mixture is stirred at RT for 15 min. 4.4 g (31.3 mmol) iodomethane are then added and the mixture is stirred for approx. 30 min until the slightly exothermic reaction has subsided. The solvent is removed, the residue is taken up in methylene chloride and the mixture is washed twice with water. The mixture is dried over magnesium sulfate and concentrated and the residue is purified by column chromatography over silica gel (Biotage chromatography, mobile phase: cyclohexane/ethyl acetate 85:15).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-5-hydroxymethylpyridine (1 g, 6.97 mmol) in THF (34.8 ml) was added sodium hydride (60% wt) (0.418 g, 10.45 mmol). The reaction was stirred for 10 minutes and treated with methyl iodide (0.653 ml, 10.45 mmol). The reaction was stirred at ambient temperature for 4 hrs. The reaction mixture was quenched with saturated NH4Cl and extracted with EtOAc. The organic portion was concentrated and purified in 10-40% EtOAc/Heptanes to give the title compound (880 mg, 5.58 mmol, 80% yield) as a tan solid. MS m/z=157.9 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.418 g
Type
reactant
Reaction Step One
Name
Quantity
34.8 mL
Type
solvent
Reaction Step One
Quantity
0.653 mL
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods III

Procedure details

2.6 g (23.0 mmol) of potassium tert-butoxide are dissolved in 50 ml of THF. 3.0 g (20.9 mmol) of (6-chloropyridin-3-yl)methanol are added, and the mixture is stirred at RT for 15 min. 4.4 g (31.3 mmol) of iodomethane are then added slowly, and the mixture is stirred for about 30 min until the slightly exothermic reaction has subsided. The solvent is removed, and the residue is taken up in dichloromethane and washed twice with water. The organic phase is dried over magnesium sulfate and concentrated, and the residue is purified by column chromatography on silica gel (Biotage chromatography, mobile phase: cyclohexane/ethyl acetate 85:15).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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